molecular formula C15H10N2O3 B12931024 1H-Benzimidazole-2-carboxylic acid, 5-benzoyl- CAS No. 673487-37-1

1H-Benzimidazole-2-carboxylic acid, 5-benzoyl-

Cat. No.: B12931024
CAS No.: 673487-37-1
M. Wt: 266.25 g/mol
InChI Key: GCTXYNWMEFWCFA-UHFFFAOYSA-N
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Description

5-Benzoyl-1H-benzo[d]imidazole-2-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-1H-benzo[d]imidazole-2-carboxylic acid typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-1H-benzo[d]imidazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the benzoyl group to a hydroxyl group.

    Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols. Substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

5-Benzoyl-1H-benzo[d]imidazole-2-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Benzoyl-1H-benzo[d]imidazole-2-carboxylic acid involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzoyl-1H-benzo[d]imidazole-2-carboxylic acid is unique due to its benzoyl group, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential antimicrobial and anticancer activities make it a valuable compound in scientific research and drug development.

Properties

CAS No.

673487-37-1

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

6-benzoyl-1H-benzimidazole-2-carboxylic acid

InChI

InChI=1S/C15H10N2O3/c18-13(9-4-2-1-3-5-9)10-6-7-11-12(8-10)17-14(16-11)15(19)20/h1-8H,(H,16,17)(H,19,20)

InChI Key

GCTXYNWMEFWCFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C(=O)O

Origin of Product

United States

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